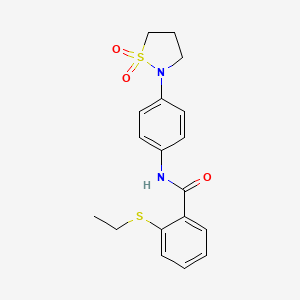![molecular formula C12H10F3N3O2S B2360028 (E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide CAS No. 1488416-94-9](/img/structure/B2360028.png)
(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives were synthesized with the aim of developing new antimalarial lead compounds . These derivatives were prepared in yields between 50% and 62%, and their structures were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray analysis . Molecular geometry, MEP, HOMO and LUMO, and NLO effects were calculated by DFT method .Chemical Reactions Analysis
The reaction mechanism of similar compounds has been proposed in the literature . For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was investigated .Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : This compound has been synthesized and tested for its antimicrobial activity. It has shown moderate to good activity against various microbial strains .
- Methods of Application : The compound was synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results : The compound exhibited moderate to good antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
Antifungal Activity
- Scientific Field : Mycology
- Summary of Application : The compound has been studied for its antifungal properties. It has shown potential as an antifungal agent .
- Methods of Application : Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS .
- Results : The compound revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Antimalarial Activity
- Scientific Field : Pharmacology
- Summary of Application : N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides, which include the compound , are potential lead compounds for the development of new antimalarial drugs .
- Results : The results suggest that these compounds could be useful in guiding future efforts to discover compounds with increased antimalarial activity .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : This compound has been synthesized and tested for its antimicrobial activity. It has shown moderate to good activity against various microbial strains .
- Methods of Application : The compound was synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results : The compound exhibited moderate to good antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
Antifungal Activity
- Scientific Field : Mycology
- Summary of Application : The compound has been studied for its antifungal properties. It has shown potential as an antifungal agent .
- Methods of Application : Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS .
- Results : The compound revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Antimalarial Activity
- Scientific Field : Pharmacology
- Summary of Application : N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides, which include the compound , are potential lead compounds for the development of new antimalarial drugs .
- Results : The results suggest that these compounds could be useful in guiding future efforts to discover compounds with increased antimalarial activity .
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : This compound has been synthesized and tested for its antimicrobial activity. It has shown moderate to good activity against various microbial strains .
- Methods of Application : The compound was synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .
- Results : The compound exhibited moderate to good antimicrobial activity against S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
Antifungal Activity
- Scientific Field : Mycology
- Summary of Application : The compound has been studied for its antifungal properties. It has shown potential as an antifungal agent .
- Methods of Application : Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS .
- Results : The compound revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Antimalarial Activity
- Scientific Field : Pharmacology
- Summary of Application : N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides, which include the compound , are potential lead compounds for the development of new antimalarial drugs .
- Results : The results suggest that these compounds could be useful in guiding future efforts to discover compounds with increased antimalarial activity .
Safety And Hazards
The safety data sheet for a similar compound, 3’,5’-Bis(trifluoromethyl)propiophenone, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(E)-2-phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)10-8-11(17-16-10)18-21(19,20)7-6-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDMYJVUBJSGEZ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

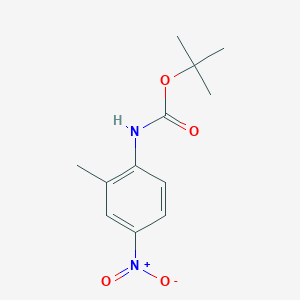
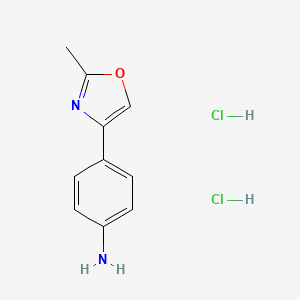
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)
![1-(p-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2359950.png)
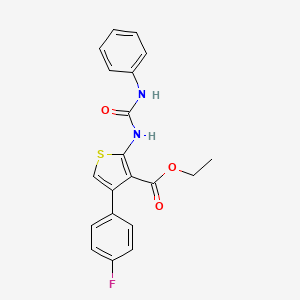
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2359953.png)
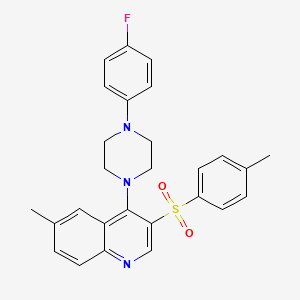
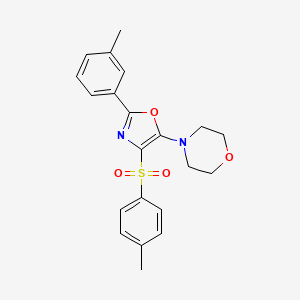
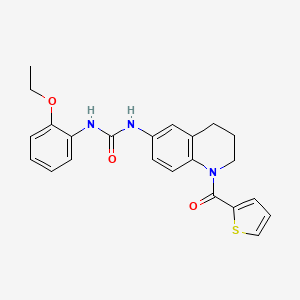
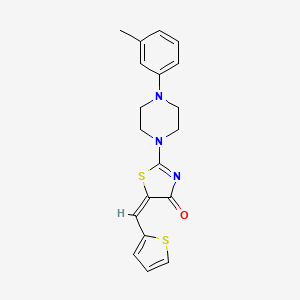
![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)
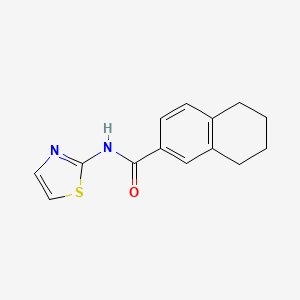
![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)
